molecular formula C18H16ClN3O4 B11368936 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11368936
M. Wt: 373.8 g/mol
InChI Key: ZQLMIZSSQIAUFW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, an ethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene to form 3,4’-dichloro-diphenyl ether, followed by acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid . The reaction conditions include temperatures ranging from 0°C to the reflux temperature of the reaction materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide apart from these similar compounds is its specific combination of functional groups and the presence of the oxadiazole ring

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClN3O4/c1-2-24-14-7-3-12(4-8-14)17-18(22-26-21-17)20-16(23)11-25-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

ZQLMIZSSQIAUFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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